molecular formula C17H18ClN3O B4069987 N-(4-isopropoxyphenyl)-4-quinazolinamine hydrochloride

N-(4-isopropoxyphenyl)-4-quinazolinamine hydrochloride

Cat. No. B4069987
M. Wt: 315.8 g/mol
InChI Key: GWNMGNKVNKALAE-UHFFFAOYSA-N
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Description

“N-(4-isopropoxyphenyl)-4-quinazolinamine hydrochloride” is a compound that contains a quinazoline core, which is a type of nitrogen-containing heterocycle . The quinazoline core is substituted at the 4-position with an isopropoxyphenyl group .


Synthesis Analysis

The synthesis of quinazoline derivatives has been well studied due to their importance as bioactive scaffolds . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The 4-position of the quinazoline is substituted with an isopropoxyphenyl group .


Chemical Reactions Analysis

Quinazoline derivatives have been the subject of many chemical reactions, including metal-free direct synthesis . These reactions often aim to modify the quinazoline core or introduce new functional groups to alter the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the isopropoxyphenyl group could influence the compound’s solubility, while the quinazoline core could contribute to its stability .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Quinazoline derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some quinazoline derivatives have been found to exhibit toxic effects .

Future Directions

The future directions in the research of quinazoline derivatives could involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in medicine .

properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-12(2)21-14-9-7-13(8-10-14)20-17-15-5-3-4-6-16(15)18-11-19-17;/h3-12H,1-2H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNMGNKVNKALAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropoxyphenyl)-4-quinazolinamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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